molecular formula C13H22N4O2 B7058253 N-(4-ethyl-1,2,4-triazol-3-yl)-4-(oxan-4-yl)butanamide

N-(4-ethyl-1,2,4-triazol-3-yl)-4-(oxan-4-yl)butanamide

Cat. No.: B7058253
M. Wt: 266.34 g/mol
InChI Key: UBSPRSMLLCDMQK-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,4-triazol-3-yl)-4-(oxan-4-yl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features an ethyl group attached to the triazole ring and an oxan-4-yl group attached to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,4-triazol-3-yl)-4-(oxan-4-yl)butanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Oxan-4-yl Group: This step may involve the use of oxan-4-yl halides or other suitable precursors.

    Formation of the Butanamide Chain: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the triazole ring.

    Reduction: Reduction reactions may target the amide bond or the triazole ring.

    Substitution: Substitution reactions can occur at various positions on the triazole ring or the butanamide chain.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,4-triazol-3-yl)-4-(oxan-4-yl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    N-(1,2,4-Triazol-3-yl)butanamide: A similar compound without the ethyl and oxan-4-yl groups.

    4-(Oxan-4-yl)butanamide: A compound lacking the triazole ring.

Uniqueness

N-(4-ethyl-1,2,4-triazol-3-yl)-4-(oxan-4-yl)butanamide is unique due to the presence of both the ethyl group on the triazole ring and the oxan-4-yl group on the butanamide chain. These structural features may confer unique chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

N-(4-ethyl-1,2,4-triazol-3-yl)-4-(oxan-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-2-17-10-14-16-13(17)15-12(18)5-3-4-11-6-8-19-9-7-11/h10-11H,2-9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPRSMLLCDMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NC(=O)CCCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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